molecular formula C20H40O2 B12312633 Eicosanoic-17,17,18,18-d4 acid

Eicosanoic-17,17,18,18-d4 acid

Katalognummer: B12312633
Molekulargewicht: 316.6 g/mol
InChI-Schlüssel: VKOBVWXKNCXXDE-KHORGVISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eicosanoic-17,17,18,18-d4 acid is a stable isotope-labeled compound, specifically a deuterated form of eicosanoic acid. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Eicosanoic-17,17,18,18-d4 acid typically involves the incorporation of deuterium atoms at specific positions in the eicosanoic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Eicosanoic-17,17,18,18-d4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of eicosanoic acid, such as deuterated alcohols, ketones, and alkanes. These products are valuable for research and industrial applications due to their unique properties and stability .

Wissenschaftliche Forschungsanwendungen

Eicosanoic-17,17,18,18-d4 acid is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Eicosanoic-17,17,18,18-d4 acid involves its incorporation into biological systems where it can be traced using mass spectrometry or other analytical techniques. The deuterium atoms in the compound provide a unique signature that allows researchers to track its movement and transformation in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Eicosanoic-17,17,18,18-d4 acid include other deuterated fatty acids, such as:

  • Eicosanoic-16,16,17,17-d4 acid
  • Eicosanoic-15,15,16,16-d4 acid
  • Eicosanoic-14,14,15,15-d4 acid

Uniqueness

This compound is unique due to the specific positions of the deuterium atoms, which provide distinct advantages in tracing and studying metabolic pathways. The stability and non-radioactive nature of deuterium make it a preferred choice for various research applications .

Eigenschaften

Molekularformel

C20H40O2

Molekulargewicht

316.6 g/mol

IUPAC-Name

17,17,18,18-tetradeuterioicosanoic acid

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i3D2,4D2

InChI-Schlüssel

VKOBVWXKNCXXDE-KHORGVISSA-N

Isomerische SMILES

[2H]C([2H])(CC)C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.